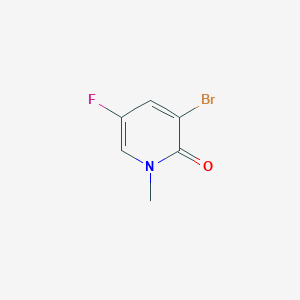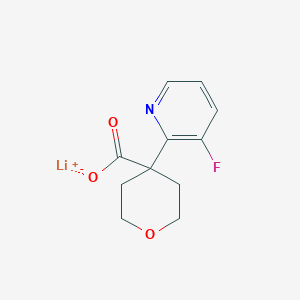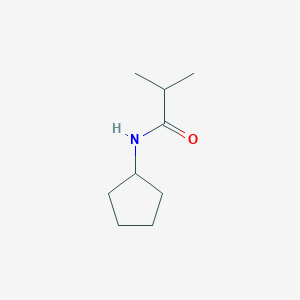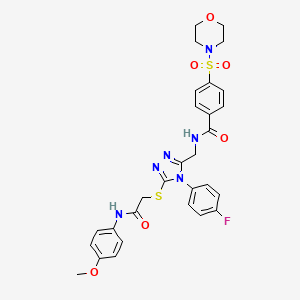
3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains bromine, fluorine, and a pyridinone ring. Compounds like this are often used in various fields of chemistry and pharmaceutical research due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include:
Halogenation: Introduction of bromine and fluorine atoms into the pyridinone ring.
Methylation: Addition of a methyl group to the nitrogen atom in the pyridinone ring.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific catalysts and solvents might be used to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Coupling Reactions: Forming bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential use in drug development.
Industry: As a precursor for the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action for 3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and affecting biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-fluoro-1-methylpyridine
- 3-Bromo-5-fluoro-2-methylpyridin-1-ium
- 3-Bromo-5-fluoro-1-methylpyridin-2-amine
Uniqueness
3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridinone ring, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
3-bromo-5-fluoro-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCXKECJVVTOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2563921.png)


![6-cyclopropyl-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2563926.png)


![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2563931.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2563936.png)
![3-benzyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2563937.png)

![2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2563939.png)


